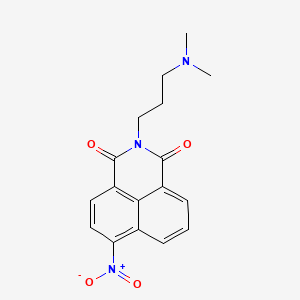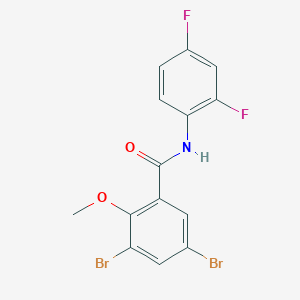
Urea, N-(3-aminophenyl)-N'-cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3-aminophenyl)-N’-cyclohexyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a cyclohexyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-aminophenyl)-N’-cyclohexyl- typically involves the reaction of 3-aminophenyl isocyanate with cyclohexylamine. The reaction is carried out under inert conditions, often in a solvent such as tetrahydrofuran, at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of Urea, N-(3-aminophenyl)-N’-cyclohexyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Urea, N-(3-aminophenyl)-N’-cyclohexyl- can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aminophenyl group, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used in the production of polymers and resins. It can enhance the properties of these materials, such as their thermal stability and mechanical strength.
作用機序
The mechanism of action of Urea, N-(3-aminophenyl)-N’-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
N-(3-aminophenyl)urea: This compound is similar in structure but lacks the cyclohexyl group. It has different physical and chemical properties.
N-(4-aminophenyl)urea: This compound has the amino group in the para position, which can affect its reactivity and interactions.
N-(3-aminophenyl)-N’-methylurea: This compound has a methyl group instead of a cyclohexyl group, leading to differences in its properties and applications.
Uniqueness: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is unique due to the presence of both the aminophenyl and cyclohexyl groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with biological targets. The cyclohexyl group can also influence the compound’s solubility and bioavailability, making it a valuable compound in various applications.
特性
CAS番号 |
94368-20-4 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
1-(3-aminophenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C13H19N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,14H2,(H2,15,16,17) |
InChIキー |
GDFXTPXBKIDPPF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)

![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


